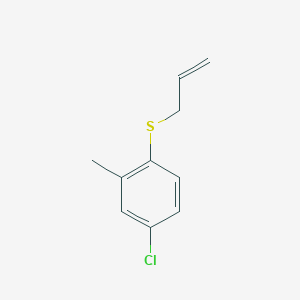

1-Allylsulfanyl-4-chloro-2-methylbenzene

Description

1-Allylsulfanyl-4-chloro-2-methylbenzene is a benzene derivative featuring three substituents: an allylsulfanyl group (-S-CH₂CH=CH₂) at position 1, a chlorine atom at position 4, and a methyl group at position 2. Its molecular formula is C₁₀H₁₁ClS, with a molecular weight of 198.71 g/mol.

Properties

IUPAC Name |

4-chloro-2-methyl-1-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClS/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSBDGPSJNOHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allylsulfanyl-4-chloro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an allylsulfanyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbon-sulfur bond .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors.

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-4-chloro-2-methylbenzene can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the allylsulfanyl group.

Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated products or modified allylsulfanyl derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 1-Allylsulfanyl-4-chloro-2-methylbenzene lies in its potential use as an herbicide. Compounds containing the 4-chloro-2-methylphenoxy structure have been extensively studied for their herbicidal properties. For instance, derivatives such as MCPA (4-chloro-2-methylphenoxyacetic acid) are well-known for controlling dicotyledonous weeds in various agricultural settings . The incorporation of the allylsulfanyl group may enhance the efficacy and selectivity of these herbicides.

Medicinal Chemistry

In medicinal chemistry, 1-Allylsulfanyl-4-chloro-2-methylbenzene may serve as a scaffold for developing new pharmaceuticals. The presence of the chloro and allylsulfanyl groups can influence biological activity, making this compound a candidate for further investigation in drug design. Research into similar compounds has shown promising results in targeting specific biological pathways, potentially leading to novel therapeutic agents .

Material Science

The unique properties of 1-Allylsulfanyl-4-chloro-2-methylbenzene also make it suitable for applications in material science. Its chemical stability and reactivity can be exploited in synthesizing polymers or as an intermediate in creating functional materials with specific properties. For instance, derivatives of chlorinated aromatic compounds are often used in producing specialty chemicals and materials that require precise chemical characteristics .

Case Study 1: Herbicidal Efficacy

A study evaluating various chlorinated phenoxy compounds demonstrated that compounds similar to 1-Allylsulfanyl-4-chloro-2-methylbenzene exhibited significant herbicidal activity against common agricultural weeds. The research highlighted the importance of structural modifications in enhancing herbicidal performance while minimizing environmental impact .

In a pharmacological study, researchers screened a library of sulfanyl-substituted aromatic compounds for anti-cancer activity. Preliminary results indicated that certain derivatives showed promise in inhibiting cancer cell proliferation, suggesting that 1-Allylsulfanyl-4-chloro-2-methylbenzene could be further explored as a potential lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-4-chloro-2-methylbenzene involves its interaction with various molecular targets. The allylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the chlorine atom can be involved in substitution reactions. These interactions can affect molecular pathways and enzyme activities, leading to various chemical and biological effects .

Comparison with Similar Compounds

Substituent Group Analysis

Key Observations :

- This contrasts with saturated thioethers like benzylsulfanyl () or difluoromethylsulfanyl (), which lack such reactivity .

- Steric Profile : The allyl group is less bulky than benzyl () but more sterically demanding than methylsulfonyl (). This impacts binding affinity in biological systems or catalytic processes.

- Electrophilic Substitution: The chlorine atom at position 4 (common in ) directs electrophilic substitution to the ortho/para positions, while the methyl group at position 2 acts as an electron donor, modulating reactivity compared to nitro () or trifluoromethyl () groups.

Physicochemical Properties

Notes:

- The allyl group enhances hydrophobicity compared to difluoromethyl () but improves solubility relative to benzyl derivatives ().

Biological Activity

1-Allylsulfanyl-4-chloro-2-methylbenzene, also known as a thiophenol derivative, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

1-Allylsulfanyl-4-chloro-2-methylbenzene features a thiol group attached to an aromatic ring, which is known for its reactivity and ability to interact with various biological molecules. The compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones, which may enhance its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 1-Allylsulfanyl-4-chloro-2-methylbenzene exhibit significant antimicrobial activity. For instance, studies have shown that thiophenol derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

There is emerging evidence that 1-Allylsulfanyl-4-chloro-2-methylbenzene may possess anticancer properties. Compounds with similar structures have been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival .

The biological activity of 1-Allylsulfanyl-4-chloro-2-methylbenzene is believed to be mediated through several mechanisms:

- Reactive Oxygen Species Generation : The compound can lead to oxidative stress in cells, promoting apoptosis in cancerous cells.

- Enzyme Inhibition : It may interact with specific enzymes involved in cellular signaling pathways, thereby altering their activity and influencing cell proliferation .

- Covalent Bond Formation : The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their normal functions .

Case Studies

Several studies have investigated the biological effects of thiophenol derivatives:

- Antimicrobial Study : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

- Cancer Research : In vitro studies indicated that compounds similar to 1-Allylsulfanyl-4-chloro-2-methylbenzene could reduce the viability of breast cancer cells by inducing apoptosis through ROS-mediated pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.